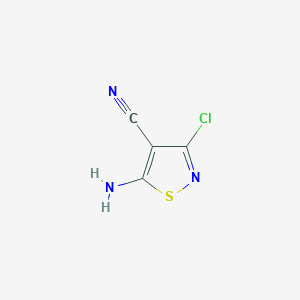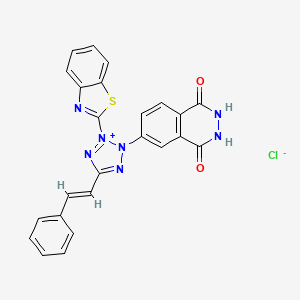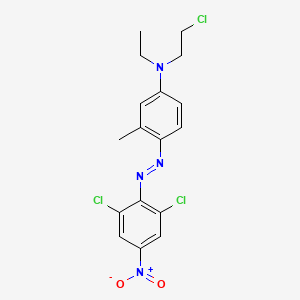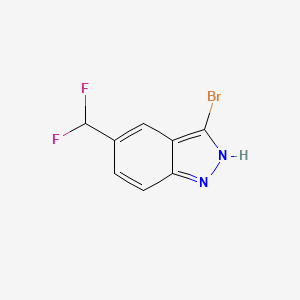![molecular formula C10H11N5O2 B12064731 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)
7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE: is a synthetic nucleoside analog It is structurally derived from adenosine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 5’ positions and the formation of a cyclo structure between the 8 and 5’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE typically involves multi-step organic synthesis. The starting material is usually adenosine, which undergoes selective deoxygenation at the 2’ and 5’ positions. This is followed by cyclization to form the 8,5’-cyclo structure. The reaction conditions often involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.
化学反应分析
Types of Reactions: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclo structure or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a range of substituted analogs.
科学研究应用
Chemistry: In chemistry, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of nucleosides in DNA and RNA synthesis and function.
Medicine: In medicine, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is explored for its potential therapeutic applications. Its analogs may have antiviral, anticancer, or other pharmacological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and other chemical products.
作用机制
The mechanism of action of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE involves its interaction with various molecular targets. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The cyclo structure may also affect its binding to enzymes and receptors, leading to unique biological effects. The specific pathways involved depend on the context of its use, such as antiviral or anticancer applications.
相似化合物的比较
Adenosine: The parent compound from which 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is derived.
2’,3’-Dideoxyadenosine: Another nucleoside analog with deoxygenation at different positions.
8,5’-Cycloadenosine: A compound with a similar cyclo structure but without the deoxygenation.
Uniqueness: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is unique due to its specific deoxygenation pattern and cyclo structure. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H11N5O2 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-3-12-9)15-6(14-8)2-5-4(16)1-7(15)17-5/h3-5,7,16H,1-2H2,(H2,11,12,13) |
InChI 键 |
RZVADNQLAKDQSR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)






![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)

